1-Pirenometanol

Descripción general

Descripción

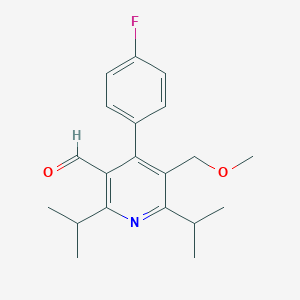

1-Pyrenemethanol, also known as 1-hydroxypyrene, is a hydroxy pyrene derivative that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and other organic solvents. It is a naturally occurring compound that is found in plants and animals, and it has been studied for its potential uses in many different areas of scientific research.

Aplicaciones Científicas De Investigación

Síntesis de un sensor fluorescente selectivo de tipo pinza con puente de benceno

El 1-Pirenometanol se puede utilizar para la síntesis de un sensor fluorescente selectivo de tipo pinza con puente de benceno para la detección de adenosina-5'-trifosfato (ATP) . Esta aplicación es particularmente útil en investigación biológica donde la detección de ATP es crucial.

Material de partida para el polímero de poli(metacrilato de glicidilo) con extremo de pireno

Este compuesto sirve como material de partida para la síntesis de polímero de poli(metacrilato de glicidilo) con extremo de pireno . Este polímero tiene aplicaciones potenciales en varios campos, incluida la ciencia de los materiales y la ingeniería.

Iniciador para polímeros estelares con núcleo de pireno

El this compound puede actuar como un iniciador para la síntesis de polímeros estelares con núcleo de pireno . Los polímeros estelares tienen propiedades únicas que los hacen útiles en una variedad de aplicaciones, incluida la administración de fármacos y la nanotecnología.

Síntesis de 1-Pirenocarboxaldehído

El this compound se puede utilizar para la síntesis de 1-Pirenocarboxaldehído , un intermedio importante en los campos farmacéutico y agroquímico. Esto destaca el papel del this compound en la síntesis de compuestos orgánicos complejos.

Marcos Metal-Orgánicos (MOFs) basados en pireno

Los ligandos basados en pireno, potencialmente derivados del this compound, han sido atractivos para la síntesis de marcos metal-orgánicos (MOFs) . Los MOFs tienen una amplia gama de aplicaciones, incluido el almacenamiento de gas, la catálisis y la administración de fármacos.

Direcciones Futuras

1-Pyrenemethanol has been used to prepare graphene oxide (GO) films, which were further graphitized and roll compressed to fabricate graphene films (GFs) . These GFs showed excellent flexibility, tensile strength, thermal conductivity, and electrical conductivity, promoting their applications in thermal management . This suggests that 1-Pyrenemethanol could have potential applications in the field of electronics and thermal management .

Mecanismo De Acción

Mode of Action

The exact mode of action of 1-Pyrenemethanol is not fully understood. It is known that 1-Pyrenemethanol can interact with its targets, leading to various biochemical changes. For instance, it has been used for the synthesis of pincer-like benzene-bridged fluorescent selective sensor for adenosine-5′-triphosphate (ATP) detection . The detailed mechanism of these interactions and the resulting changes are still under investigation .

Biochemical Pathways

1-Pyrenemethanol may affect various biochemical pathways. It has been used as a starting material for the synthesis of pyrene-end poly(glycidyl methacrylate) polymer . It also serves as an initiator for the synthesis of pyrene core star polymers .

Result of Action

It is known that 1-Pyrenemethanol can be used for the synthesis of 1-pyrenecarboxaldehyde, an important intermediate in pharmaceutical and agrochemical fields . The specific molecular and cellular effects of 1-pyrenemethanol’s action require further investigation .

Análisis Bioquímico

Biochemical Properties

1-Pyrenemethanol interacts with various biomolecules in biochemical reactions. It is used as a starting material for the synthesis of pyrene-end poly (glycidyl methacrylate) polymer

Cellular Effects

It is known that it can be used for the synthesis of pincer-like benzene-bridged fluorescent selective sensor for ATP detection , which suggests that it may have some influence on cell signaling pathways and cellular metabolism.

Molecular Mechanism

It is known to be used as an initiator for the synthesis of pyrene core star polymers , suggesting that it may have some binding interactions with biomolecules and may influence changes in gene expression.

Propiedades

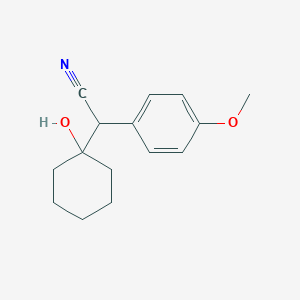

IUPAC Name |

pyren-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9,18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDMLQSGYUCLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179219 | |

| Record name | 1-Hydroxymethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24463-15-8 | |

| Record name | 1-Pyrenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24463-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxymethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024463158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxymethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYMETHYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C76UX3EH8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)

![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)